3-Methyl-1-(3,4,5-trimethoxyanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
3-Methyl-1-(3,4,5-trimethoxyanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound with a complex structure that includes a pyrido[1,2-a]benzimidazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3,4,5-trimethoxyanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 3,4,5-trimethoxyaniline with a suitable pyrido[1,2-a]benzimidazole precursor under reflux conditions in the presence of a catalyst . The reaction is often carried out in a solvent such as pyridine, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(3,4,5-trimethoxyanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the nitrile group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Methyl-1-(3,4,5-trimethoxyanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 3-Methyl-1-(3,4,5-trimethoxyanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure and have been studied for their pharmacological properties.
Imidazole Derivatives: Compounds like benzimidazole and its derivatives are known for their broad range of biological activities.
Uniqueness
3-Methyl-1-(3,4,5-trimethoxyanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-1-(3,4,5-trimethoxyanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-13-9-20(24-14-10-18(27-2)21(29-4)19(11-14)28-3)26-17-8-6-5-7-16(17)25-22(26)15(13)12-23/h5-11,24H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBKDUNSXIIZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC(=C(C(=C4)OC)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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